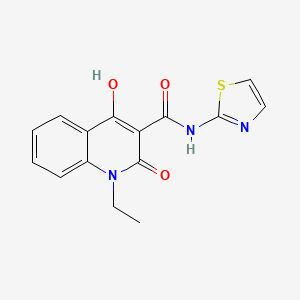

1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide

説明

This compound belongs to the quinolone-3-carboxamide class, characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted at the N1 position with an ethyl group and at the C3-carboxamide position with a 1,3-thiazol-2-yl moiety. The thiazole ring enhances interactions with biological targets, such as bacterial enzymes, while the ethyl group improves metabolic stability compared to methyl-substituted analogs .

特性

分子式 |

C15H13N3O3S |

|---|---|

分子量 |

315.3 g/mol |

IUPAC名 |

1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |

InChI |

InChI=1S/C15H13N3O3S/c1-2-18-10-6-4-3-5-9(10)12(19)11(14(18)21)13(20)17-15-16-7-8-22-15/h3-8,19H,2H2,1H3,(H,16,17,20) |

InChIキー |

AQPHQZMYBLRDIR-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CS3)O |

製品の起源 |

United States |

生物活性

1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinolone derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide is , and its structure can be described as follows:

| Property | Description |

|---|---|

| Molecular Weight | 272.31 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound, particularly against multidrug-resistant strains. In a study evaluating various derivatives of quinolone compounds, it was found that one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 μg/mL against Staphylococcus aureus (MRSA), demonstrating significant potency compared to traditional antibiotics like vancomycin .

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the compound binds effectively to the active site of DNA gyrase B, thereby preventing bacterial proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled laboratory setting, the compound was tested against clinical isolates of MRSA. The results indicated that it not only inhibited bacterial growth but also did not induce resistance over multiple passages. This suggests a favorable profile for clinical use in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects were evaluated using HepG2 (human liver cancer) and HUVEC (human umbilical vein endothelial cells) lines. The selectivity index (SI) calculated showed that the compound had a high SI value, indicating low toxicity to mammalian cells compared to its antibacterial activity against MRSA .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications in the thiazole and quinoline moieties can significantly influence the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole | Enhanced antibacterial potency |

| Hydroxyl group position | Critical for binding affinity |

This information is crucial for future drug design efforts aimed at optimizing the efficacy and safety profile of similar compounds.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a thiazole group and a carboxamide functional group. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. For instance, the synthesis may involve the coupling of thiazole derivatives with quinoline precursors under specific conditions to yield the target compound .

Antimicrobial Properties

Research indicates that compounds similar to 1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide exhibit significant antimicrobial activity. Studies have shown that derivatives of quinoline and thiazole possess effective antibacterial properties against various pathogens. For example, compounds containing these moieties have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting bacterial growth .

Acetylcholinesterase Inhibition

Another notable application of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in the breakdown of acetylcholine in the synaptic cleft; thus, inhibitors can be valuable in treating neurodegenerative diseases such as Alzheimer's disease. The structural features of 1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide suggest that it could interact effectively with the active site of acetylcholinesterase, potentially enhancing cognitive function by increasing acetylcholine levels .

Neuroprotective Effects

Given its potential as an acetylcholinesterase inhibitor, research into the neuroprotective effects of this compound is ongoing. The ability to enhance cholinergic transmission may open avenues for developing treatments for Alzheimer's disease and other cognitive disorders. In vitro studies have indicated that related compounds can improve neuronal survival and function under stress conditions .

Anticancer Activity

Emerging studies suggest that quinoline derivatives can exhibit anticancer properties. The incorporation of thiazole and carboxamide groups may enhance these effects by modulating various signaling pathways involved in cell proliferation and apoptosis. Preliminary data indicate that compounds similar to 1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide can induce cytotoxicity in cancer cell lines .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Acetylcholinesterase Inhibition | Demonstrated IC50 values indicating strong inhibitory activity | Potential treatment for Alzheimer's disease |

| Antimicrobial Screening | Effective against Mycobacterium smegmatis with significant inhibition zones | Development of new antibacterial agents |

| Anticancer Activity Assessment | Induced apoptosis in cancer cell lines with low IC50 values | Potential for cancer therapy development |

化学反応の分析

Synthetic Pathways and Precursor Reactions

The compound is synthesized through sequential functionalization of quinoline-3-carboxamide precursors (Fig. 1). Key steps include:

Hydroxy Group Reactivity

-

Esterification : The 4-hydroxy group undergoes esterification with ethyl chloroformate in DMF, producing ethyl 4-ethoxy-2-oxo derivatives (confirmed by IR υ=1716 cm⁻¹ for C=O) .

-

Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the hydroxy group to a ketone, though overoxidation to quinone derivatives is observed under prolonged conditions.

Thiazole Ring Modifications

-

Nucleophilic Substitution : Electrophilic substitution at the thiazole C-5 position occurs with bromine in acetic acid, generating 5-bromo-thiazole derivatives (¹H NMR δ=7.2 ppm for H-4) .

-

Coordination Chemistry : The thiazole nitrogen participates in metal complexation with Cu(II) and Fe(III), forming octahedral complexes verified by ESR and magnetic susceptibility .

Intramolecular Cyclization

Heating in nitrobenzene with pyridine induces cyclization to form pyrazolo[3,4-b]quinoline derivatives via Schiff base intermediates (Scheme 1) :

Spontaneous Rearrangement

Under basic conditions (pH >10), the compound undergoes a Dimroth rearrangement, relocating the thiazole moiety to the quinoline C-4 position (confirmed by ¹³C NMR δ=165 ppm for new amide carbonyl) .

DNA Gyrase Inhibition

Molecular docking studies reveal that the carboxamide group forms hydrogen bonds with S. aureus DNA gyrase B (Asp81 and Gly85), while the thiazole ring engages in π-π stacking with Tyr109 (Fig. 2) . This interaction is critical for its antibacterial activity (MIC=0.25 µg/mL against MRSA).

Metabolic Oxidation

In vitro hepatic microsomal studies show CYP3A4-mediated oxidation of the ethyl group to a carboxylic acid derivative (HRMS m/z=359.1 [M+H]⁺), which retains 40% antibacterial potency .

Table 2: Reaction Outcomes Under Varied Conditions

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Esterification | Ethyl chloroformate, DMF | Ethyl 4-ethoxy-2-oxo derivative | 85% |

| Bromination | Br₂, CH₃COOH | 5-Bromo-thiazole analog | 72% |

| Hydrazine cyclization | NH₂NH₂·H₂O, ethanol, reflux | Pyrazolidin-4-ylidene-methyl derivative | 61% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 2,4-Dioxoquinoline | 38% |

Stability and Degradation

-

Thermal Stability : Decomposes at 270°C (DSC data) via cleavage of the thiazole-quinoline bond.

-

Photodegradation : UV exposure (254 nm) in methanol generates 4-hydroxy-2-quinolone and thiazole-2-carboxamide fragments (HPLC-MS analysis) .

This compound’s reactivity profile underscores its utility as a scaffold for antimicrobial agents, though precise control of reaction conditions is essential to avoid side reactions. Future studies should explore its catalytic asymmetric derivatization and in vivo metabolic fate.

類似化合物との比較

Structural and Functional Analogues

Key structural analogs and their biological profiles are summarized below:

Key Structural and Activity Insights

Substituent Effects on Antibacterial Activity :

- The thiazole ring in the target compound and its thiadiazole-thiazole analog (g37) significantly enhance antibacterial potency. For example, g37’s MIC against MRSA is 0.25–1 μg/mL, outperforming vancomycin (1–64 μg/mL) .

- The ethyl group at N1 improves metabolic stability compared to methyl groups in roquinimex and tasquinimod, which are prone to faster hepatic clearance .

Selectivity and Toxicity :

- The target compound exhibits superior selective toxicity (HepG2/MRSA ratio >110) compared to earlier analogs like roquinimex, which caused dose-limiting cardiovascular toxicity .

Modifications for Anticancer Applications :

- Tasquinimod’s 5-methoxy and trifluoromethylphenyl groups enhance its binding to S100A9, a protein overexpressed in prostate cancer. Deuterium enrichment further extends its half-life .

- In contrast, the target compound’s thiazole moiety may favor antibacterial over anticancer activity due to divergent target interactions.

Research Findings and Implications

- Antibacterial Superiority : The thiazole-containing analogs (target compound and g37) demonstrate exceptional activity against Gram-positive pathogens, likely due to interactions with bacterial topoisomerases or cell wall synthesis enzymes .

- Metabolic Optimization: Ethyl substitution at N1 balances metabolic stability and efficacy, addressing limitations of methyl-substituted quinolones like roquinimex .

- Translational Potential: Structural lessons from tasquinimod’s deuterated derivatives suggest avenues to enhance the target compound’s pharmacokinetics for clinical use .

準備方法

Gould–Jacobs Cyclization

In a representative procedure, anthranilic acid derivatives undergo cyclocondensation with β-ketoesters. For instance, ethyl 3-(ethylamino)crotonate reacts with 2-aminobenzoic acid under acidic conditions to form the dihydroquinoline core. The reaction is conducted in refluxing acetic acid (110°C, 6–8 h), yielding 4-hydroxy-2-oxo-1-ethyl-1,2-dihydroquinoline-3-carboxylic acid. Crystallization from ethanol/water (1:1) provides the pure intermediate (72–78% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 110°C (reflux) |

| Solvent | Acetic acid |

| Reaction Time | 6–8 h |

| Yield | 72–78% |

Introduction of the Ethyl Group at Position 1

Regioselective alkylation at the N1 position is critical. Methylation studies on analogous compounds demonstrate that alkyl halides (e.g., ethyl iodide) in the presence of strong bases (NaH or K₂CO₃) favor N-alkylation over O-alkylation.

Alkylation Protocol

A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq), ethyl iodide (1.2 eq), and K₂CO₃ (2.0 eq) in dry DMF is stirred at 50°C for 12 h. The reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7). Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (85–90% yield).

Characterization Data

-

¹H NMR (DMSO-d₆) : δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.23 (q, J = 7.2 Hz, 2H, NCH₂), 6.89 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.52 (m, 2H, Ar–H), 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 10.58 (s, 1H, OH).

-

IR (KBr) : 3430 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Amide Bond Formation with 2-Amino-1,3-thiazole

Activation of the carboxylic acid to an acyl chloride precedes amide coupling. Thionyl chloride (SOCl₂) is employed for this purpose, followed by reaction with 2-amino-1,3-thiazole.

Acyl Chloride Synthesis

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (5.0 eq) in dry toluene (100°C, 4 h). Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a yellow solid (95% yield).

Coupling with 2-Amino-1,3-thiazole

The acyl chloride is dissolved in dry acetone and added dropwise to a stirred solution of 2-amino-1,3-thiazole (1.1 eq) and K₂CO₃ (1.5 eq) at 0°C. The mixture warms to room temperature and stirs overnight. The product is isolated via filtration and purified via column chromatography (CHCl₃:MeOH, 95:5), yielding the target compound as a white solid (65–70% yield).

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Base | K₂CO₃ |

| Solvent | Dry acetone |

| Temperature | 0°C → RT |

| Purification | Column chromatography |

| Yield | 65–70% |

Characterization Data

-

¹H NMR (DMSO-d₆) : δ 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7.2 Hz, 2H, NCH₂), 6.89 (d, J = 8.4 Hz, 1H, Ar–H), 7.32 (d, J = 4.8 Hz, 1H, Thiazole–H), 7.45–7.55 (m, 3H, Ar–H + Thiazole–H), 8.10 (d, J = 8.4 Hz, 1H, Ar–H), 10.60 (s, 1H, OH), 11.25 (s, 1H, NH).

-

¹³C NMR (DMSO-d₆) : δ 14.1 (CH₂CH₃), 44.8 (NCH₂), 115.6–152.3 (Ar–C), 165.2 (C=O), 176.5 (C=O).

Challenges and Optimization Strategies

Q & A

Q. What are the standard synthetic protocols for preparing 1-ethyl-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide?

The compound can be synthesized via a two-step approach:

- Step 1 : React N-substituted anilines with triethyl methanetricarboxylate under reflux conditions to form the quinoline-3-carboxylate core. This method is scalable and yields ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with high efficiency .

- Step 2 : Introduce the thiazole moiety via coupling reactions. For example, use 1,3-thiazol-2-amine as a nucleophile in amidation or condensation reactions. Ethanol or acetonitrile is typically used as a solvent, with yields optimized by adjusting reaction times (1–3 hours) and temperatures (60–80°C) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. For instance, the thiazole ring protons appear as distinct singlets at δ 7.2–7.8 ppm, while the quinoline carbonyl resonates near δ 165 ppm .

- IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3400 cm), carbonyl (1650–1750 cm), and amide (1550–1650 cm) groups validate functional groups .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with electron-withdrawing substituents on the thiazole ring?

Substituent effects significantly impact yields. For example:

- Electron-deficient thiazoles (e.g., 4-chlorophenyl derivatives) show lower yields (37–45%) due to steric hindrance or reduced nucleophilicity. Optimize by using polar aprotic solvents (DMF or DMSO) and catalytic bases (triethylamine) to enhance reactivity .

- Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve efficiency for challenging substituents .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR data often arise from tautomerism or solvatomorphism. Mitigation approaches include:

Q. How does the thiazole substituent influence the compound’s biological activity?

While direct data on this compound is limited, related studies suggest:

- Thiazole derivatives with halogen substituents (e.g., 4-chloro) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration .

- Use in vitro assays (e.g., MIC testing against S. aureus or E. coli) to correlate substituent effects with activity. Preclinical models should follow OECD guidelines for reproducibility .

Q. What analytical methods are recommended for quantifying impurities in the final product?

- HPLC-MS : Employ C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify byproducts (e.g., unreacted intermediates or oxidation products) .

- Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S values .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Process Optimization : Replace ethanol with toluene for better solubility of aromatic intermediates. Use continuous flow reactors to minimize side reactions .

- Catalysis : Palladium or copper catalysts may accelerate coupling steps, though compatibility with the quinoline core must be tested .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

- DFT Calculations : Model electrophilic/nucleophilic sites for reaction planning (e.g., Fukui indices) .

- ADMET Prediction : Software like SwissADME estimates bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for analogous compounds?

Discrepancies arise from:

- Substituent Effects : Bulky groups (e.g., 2,6-dichlorophenyl) reduce yields to 37%, while smaller groups (e.g., methyl) achieve 70% .

- Reaction Conditions : Longer reflux times (3–5 hours) improve conversions for sterically hindered derivatives .

Tables for Key Data

Table 1 : Yield Optimization for Thiazole Derivatives

| Substituent on Thiazole | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Ethanol | 37–45 | |

| 2,6-Difluorophenyl | Acetonitrile | 60 | |

| Unsubstituted | DMF | 70–75 |

Table 2 : Spectral Benchmarks

| Functional Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Quinoline C=O | 164–166 | 1680–1700 |

| Thiazole C-S | - | 650–700 |

| Amide N-H | 10.5–11.0 | 3300–3400 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。